

# "RNA splicing modulator 2" vs branaplam mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | RNA splicing modulator 2 |           |
| Cat. No.:            | B12398235                | Get Quote |

An Objective Comparison of RNA Splicing Modulators: Branaplam vs. Alternatives

This guide provides a detailed comparison of the RNA splicing modulator branaplam with two key alternatives: risdiplam, in the context of Spinal Muscular Atrophy (SMA), and PTC518, for the treatment of Huntington's Disease (HD). The term "RNA splicing modulator 2" does not correspond to a specific, publicly identified therapeutic agent; therefore, this comparison focuses on relevant, well-characterized compounds to provide a clear and data-supported overview for researchers, scientists, and drug development professionals.

## Introduction to RNA Splicing Modulation

Pre-messenger RNA (pre-mRNA) splicing is a critical process in eukaryotic gene expression where non-coding regions (introns) are removed and coding regions (exons) are joined together. Errors or inefficiencies in this process can lead to the production of non-functional or toxic proteins, causing a variety of diseases. Small molecule RNA splicing modulators are designed to interact with the splicing machinery or the pre-mRNA itself to correct these errors, either by promoting the inclusion of a necessary exon or by causing the exclusion of a detrimental one. This therapeutic strategy has gained significant traction, leading to the development of several promising compounds.

# Part 1: Comparison in Spinal Muscular Atrophy (SMA)



SMA is a neurodegenerative disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein. While the SMN1 gene is mutated or deleted, a nearly identical gene, SMN2, can produce some functional SMN protein. However, due to an alternative splicing event that typically excludes exon 7, the majority of the protein produced from SMN2 is truncated and unstable. Both branaplam and risdiplam were developed to modulate SMN2 splicing to increase the production of full-length, functional SMN protein.

### **Branaplam (LMI070/NVS-SM1)**

Branaplam is an orally available, brain-penetrant small molecule that was initially developed for SMA.[1][2] Its development for SMA was discontinued by Novartis in 2021 due to the rapidly advancing treatment landscape, not due to safety or efficacy concerns in this indication.[3]

Mechanism of Action in SMA: Branaplam is a pyridazine derivative that selectively modifies the splicing of SMN2 pre-mRNA.[4][5] It works by stabilizing the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome.[4] This stabilization enhances the inclusion of exon 7 into the final mRNA transcript, leading to increased production of full-length, functional SMN protein.[4][5]

## Risdiplam (Evrysdi®)

Risdiplam is an orally administered small molecule that was approved by the FDA in August 2020 for the treatment of SMA in adults and children.[6][7] It is considered a highly effective therapy for SMA.

Mechanism of Action in SMA: Similar to branaplam, risdiplam is an SMN2 splicing modifier.[6] Its proposed mechanism involves binding to two sites on the SMN2 pre-mRNA: one near the 5' splice site of exon 7 and another at an exonic splicing enhancer site (ESE2) within exon 7.[3][8] This binding is thought to displace inhibitory proteins (like hnRNP G) and promote the recruitment of splicing activators (like FUBP1 and KHSRP) and the U1 snRNP complex.[3][9] This coordinated action corrects the splicing defect, ensuring the inclusion of exon 7 and boosting the production of functional SMN protein throughout the body, including the central nervous system.[4][7]



Quantitative Comparison: Branaplam vs. Risdiplam for SMA

| Parameter       | Branaplam<br>(LMI070)                   | Risdiplam<br>(Evrysdi®)            | Reference |
|-----------------|-----------------------------------------|------------------------------------|-----------|
| Chemical Class  | Pyridazine derivative                   | Pyridazine derivative              | [4][6]    |
| Administration  | Oral                                    | Oral                               | [1][4]    |
| Primary Target  | SMN2 pre-mRNA                           | SMN2 pre-mRNA                      | [4][7]    |
| Potency (EC50)  | ~20 nM (for SMN protein increase)       | Not specified in similar terms     | [10]      |
| Effect          | Increases inclusion of SMN2 exon 7      | Increases inclusion of SMN2 exon 7 | [4][7]    |
| Clinical Status | Development for SMA discontinued (2021) | FDA Approved (2020)                | [3][6]    |

Mechanism of Action Diagram: SMN2 Splicing Modulators





Click to download full resolution via product page

Caption: Mechanism of SMN2 splicing modulation by branaplam and risdiplam.

# Part 2: Comparison in Huntington's Disease (HD)

HD is a fatal genetic disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene, leading to an abnormally long and toxic mutant huntingtin protein (mHTT). A key therapeutic strategy is to reduce the levels of mHTT. After its initial development for SMA, branaplam was repurposed for HD. PTC518 is another oral splicing modulator being developed specifically for HD.

## Branaplam (LMI070/NVS-SM1)

During its development, branaplam was unexpectedly found to also reduce HTT mRNA levels. [6] This led to the initiation of the VIBRANT-HD clinical trial. However, the trial was terminated in late 2022 due to safety concerns, specifically the emergence of peripheral neuropathy in some participants.[5][11]



Mechanism of Action in HD: In the context of HD, branaplam's mechanism is distinct from its action on SMN2. It modulates the splicing of HTT pre-mRNA by promoting the inclusion of a novel, non-annotated "pseudoexon" into the mature HTT mRNA.[6][12] This included pseudoexon contains a premature stop codon, which flags the entire mRNA transcript for degradation through the nonsense-mediated decay (NMD) pathway.[6][12] The ultimate result is a reduction in the levels of both normal and mutant HTT protein.[12]

#### **PTC518**

PTC518 is an orally available, brain-penetrant small molecule specifically designed and optimized by PTC Therapeutics for the treatment of HD.[1] It is currently in Phase 2 clinical trials (PIVOT-HD).[1]

Mechanism of Action in HD: The mechanism of PTC518 is remarkably similar to that of branaplam in HD.[1] It also acts as an HTT pre-mRNA splicing modifier that induces the inclusion of a pseudoexon (located within intron 49) into the final HTT mRNA.[13][14] This pseudoexon introduces a premature termination codon, triggering NMD and leading to a subsequent reduction in HTT mRNA and, consequently, a lowering of HTT protein levels throughout the body and brain.[1] PTC Therapeutics has highlighted that PTC518 was optimized to achieve a balanced distribution between the brain and peripheral tissues to widen the therapeutic window.[1]

Quantitative Comparison: Branaplam vs. PTC518 for HD



| Parameter        | Branaplam<br>(LMI070)                         | PTC518                                        | Reference |
|------------------|-----------------------------------------------|-----------------------------------------------|-----------|
| Administration   | Oral                                          | Oral                                          | [1][6]    |
| Primary Target   | HTT pre-mRNA                                  | HTT pre-mRNA                                  | [1][6]    |
| Potency (IC50)   | < 10 nM (for HTT lowering in cells)           | Not specified in similar terms                | [12]      |
| Effect           | Promotes pseudoexon inclusion, triggering NMD | Promotes pseudoexon inclusion, triggering NMD | [1][6]    |
| Protein Lowering | Dose-dependent reduction of HTT protein       | Dose-dependent reduction of HTT protein       | [12]      |
| Clinical Status  | Development for HD terminated (2022)          | Phase 2 (PIVOT-HD) ongoing                    | [1][11]   |

# **Mechanism of Action Diagram: HTT Splicing Modulators**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. youtube.com [youtube.com]



- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Risdiplam? [synapse.patsnap.com]
- 5. RNA splicing modulator for Huntington's disease treatment induces peripheral neuropathy
  PMC [pmc.ncbi.nlm.nih.gov]
- 6. Risdiplam Wikipedia [en.wikipedia.org]
- 7. Mechanism of Action | Evrysdi® (risdiplam) [evrysdi-hcp.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. smafoundation.org [smafoundation.org]
- 12. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease - UCL Discovery [discovery.ucl.ac.uk]
- To cite this document: BenchChem. ["RNA splicing modulator 2" vs branaplam mechanism of action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398235#rna-splicing-modulator-2-vs-branaplam-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com